molecular formula C26H35N3O4 B2659948 (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate CAS No. 868539-98-4

(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate

Cat. No. B2659948
CAS RN: 868539-98-4
M. Wt: 453.583
InChI Key: JQFXBNCOIQAUPT-VABKMULXSA-N
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Description

Synthesis Analysis

The synthesis of a complex molecule like this would likely involve multiple steps, each introducing a new functional group or creating a new chiral center. Techniques such as liquid chromatography-mass spectrometry (LC-MS) could be used to monitor the progress of the reaction and identify the products .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the amide groups might be hydrolyzed under acidic or basic conditions, while the ester group might undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this - such as its melting point, boiling point, solubility, and stability under various conditions - could be determined using a variety of analytical techniques .

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds, such as various N-(α-bromoacyl)-α-amino esters, focuses on their synthesis and structural characterization. For example, Yancheva et al. (2015) synthesized three novel N-(α-bromoacyl)-α-amino esters and investigated their crystal structures through single crystal X-ray diffraction data. Such studies are fundamental in understanding the molecular architecture and potential reactivity of compounds (Yancheva et al., 2015).

Biological Activity Screening

The synthesized compounds are often screened for various biological activities. In the study by Yancheva et al. (2015), the cytotoxicity, anti-inflammatory, and antibacterial activities of the synthesized compounds were examined. Although the compounds showed low cytotoxicity and lacked antibacterial and anti-inflammatory activities at tested concentrations, such investigations are crucial for identifying potential therapeutic applications or understanding toxicity profiles (Yancheva et al., 2015).

Physicochemical Properties and Toxicological Studies

The physicochemical properties of compounds are essential for predicting their behavior in biological systems and the environment. Yancheva et al. (2015) also calculated the physicochemical properties of the studied compounds and performed in silico toxicological studies. These aspects are vital for drug design, environmental chemistry, and the development of materials with specific properties (Yancheva et al., 2015).

Interaction with Biomolecules

Research on the interaction of similar compounds with biomolecules, such as DNA, can provide insights into their mechanism of action and potential therapeutic uses. For instance, Arshad et al. (2017) studied the binding interactions of dexibuprofen derivatives with ds.DNA through experimental and theoretical techniques, revealing the spontaneous interaction of these compounds with DNA via intercalation and external bindings (Arshad et al., 2017).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the particular biological system . It might interact with enzymes or other proteins, for example, or it might be involved in signal transduction pathways .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals, as well as first aid measures and personal protective equipment to use in case of exposure .

Future Directions

The future directions for research on a compound like this would depend on its properties and potential applications. It might be studied further as a potential pharmaceutical, for example, or as a starting point for the synthesis of other complex molecules .

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4/c1-18(2)16-22(28-24(30)21(27)15-14-19-10-6-4-7-11-19)25(31)29-23(26(32)33-3)17-20-12-8-5-9-13-20/h4-13,18,21-23H,14-17,27H2,1-3H3,(H,28,30)(H,29,31)/t21-,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFXBNCOIQAUPT-VABKMULXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate

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